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  • Product: 3-Methylpentanimidamide hydrochloride
  • CAS: 816469-56-4

Core Science & Biosynthesis

Foundational

3-Methylpentanimidamide hydrochloride chemical structure and physicochemical properties

An In-Depth Technical Guide to 3-Methylpentanimidamide Hydrochloride Introduction 3-Methylpentanimidamide hydrochloride is an organic chemical compound classified as a hydrochloride salt of an amidine (formally, an imida...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methylpentanimidamide Hydrochloride

Introduction

3-Methylpentanimidamide hydrochloride is an organic chemical compound classified as a hydrochloride salt of an amidine (formally, an imidamide). While not a widely studied molecule in its own right, it serves as a valuable chemical intermediate and building block in organic synthesis. Its structure, featuring a reactive amidine functional group, makes it a precursor for the synthesis of more complex molecules, particularly heterocyclic compounds, which are a cornerstone of medicinal chemistry and materials science.

This guide provides a comprehensive overview of 3-Methylpentanimidamide hydrochloride, intended for researchers, chemists, and drug development professionals. It details the compound's chemical structure, physicochemical properties, a plausible synthetic pathway based on established chemical principles, and essential safety and handling information. The content is structured to deliver both foundational knowledge and practical insights for laboratory applications. The compound is intended for research use only and is not for human or veterinary applications.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to its application in a research setting. This section outlines the key identifiers and structural features of 3-Methylpentanimidamide hydrochloride.

Chemical Identifiers

The compound is cataloged across various chemical databases, though some list different CAS numbers. The most frequently cited CAS number in commercial and safety literature is 816469-56-4.

IdentifierValueSource
IUPAC Name 3-methylpentanimidamide;hydrochloridePubChem[1]
CAS Number 816469-56-4, 817552-66-2Sigma-Aldrich[2], PubChem[1]
Molecular Formula C₆H₁₅ClN₂PubChem[1]
Linear Formula C₆H₁₄N₂ · HClSigma-Aldrich[2]
SMILES CCC(C)CC(=N)N.ClPubChem[1]
InChI Key VUZKXFWGCCBVFU-UHFFFAOYSA-NPubChem[1]
Chemical Structure

3-Methylpentanimidamide hydrochloride consists of a protonated 3-methylpentanimidamide cation and a chloride anion. The positive charge on the cation is delocalized across the two nitrogen atoms and the central carbon of the amidinium group. The backbone is a chiral 3-methylpentyl group.

Pinner_Synthesis Nitrile 3-Methylpentanenitrile Reagent1 + CH3OH, HCl (gas) in dry ether Imidate Methyl 3-methylpentanimidate hydrochloride (Pinner Salt) Reagent1->Imidate Step 1: Pinner Reaction Reagent2 + NH3 (in ethanol) Product 3-Methylpentanimidamide hydrochloride Reagent2->Product Step 2: Ammonolysis

Caption: Plausible two-step synthesis of 3-Methylpentanimidamide hydrochloride.

Proposed Experimental Protocol

The following protocol is a generalized representation based on the Pinner synthesis pathway. It should be adapted and optimized by an experienced synthetic chemist.

Step 1: Synthesis of Methyl 3-methylpentanimidate hydrochloride

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

  • Charge the flask with 3-methylpentanenitrile (1.0 eq) and anhydrous methanol (1.1 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution for 2-4 hours, ensuring the temperature remains low.

  • Seal the flask and allow it to stand at 0-4°C for 12-24 hours, during which the Pinner salt should precipitate as a white solid.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the intermediate imidate ester hydrochloride.

Step 2: Synthesis of 3-Methylpentanimidamide hydrochloride

  • Suspend the dried imidate ester hydrochloride (1.0 eq) from Step 1 in a solution of anhydrous ethanol.

  • Cool the suspension to 0°C.

  • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol (approx. 2-3 eq).

  • Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure 3-Methylpentanimidamide hydrochloride.

Structural Characterization

To ensure the integrity of the synthesized product, a suite of analytical techniques is employed for structural verification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of the 3-methylpentyl group through characteristic signals (triplets, sextets, doublets, etc.) and their integration values. The N-H protons of the amidinium group would likely appear as broad singlets.

    • ¹³C NMR: Would show the six distinct carbon signals corresponding to the chemical structure, with the amidinium carbon appearing significantly downfield.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a prominent peak for the parent cation [C₆H₁₄N₂ + H]⁺ at an m/z corresponding to its molecular weight (approx. 115.12 Da).

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for N-H stretching (typically broad, in the 3100-3300 cm⁻¹ region) and the C=N stretching of the amidinium group (around 1650-1680 cm⁻¹).

Stability and Handling

Proper storage and handling are critical for maintaining the chemical integrity of reagents and ensuring laboratory safety.

Stability and Storage

3-Methylpentanimidamide hydrochloride is supplied as a solid and is expected to be stable when stored under appropriate conditions. [2]Commercial suppliers recommend storage at either room temperature or refrigerated at 4°C in a tightly sealed container to protect it from moisture. [2]Studies on other hydrochloride drug salts have shown stability for extended periods (e.g., one to two years) when stored at room temperature, refrigerated, or frozen, indicating the general stability of this salt form. [3][4]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

GHS ClassificationHazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedPubChem,[1] NextSDS [5]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationPubChem,[1] NextSDS [5]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationPubChem,[1] NextSDS [5]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationPubChem [1]

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Conclusion

3-Methylpentanimidamide hydrochloride is a specialized organic compound whose value lies in its potential as a synthetic intermediate. Its chemical identity is well-defined, and its physicochemical properties are consistent with a solid amine salt. While specific synthetic literature is sparse, its preparation can be confidently proposed via the Pinner reaction, a testament to the predictive power of fundamental organic chemistry principles. The compound's defined hazards necessitate careful handling in a controlled laboratory environment. For researchers in synthetic and medicinal chemistry, 3-Methylpentanimidamide hydrochloride represents a useful, albeit niche, building block for the construction of novel molecular architectures.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50999456, 3-Methylpentanimidamide hydrochloride. PubChem. [Link]

  • NextSDS (2026). 3-methylpentanimidamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Google Patents (2006). WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction...
  • Uchida, T., et al. (2025). Evaluation of storage conditions and periods for a three-drug anesthetic mixture in mice. Journal of Experimental Animal Research. [Link]

  • ResearchGate (2021). Stability of (A) methylphenidate hydrochloride standards... ResearchGate. [Link]

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Exploratory

Elucidating the Mechanism of Action for Novel Chemical Entities: A Technical Guide for Researchers Featuring 3-Methylpentanimidamide Hydrochloride as a Case Study

Audience: Researchers, scientists, and drug development professionals. Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a thorough understanding of its...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a thorough understanding of its mechanism of action (MoA). A well-defined MoA is crucial for predicting efficacy, understanding potential side effects, and guiding further development.[1][2] This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of a compound with no prior biological characterization. We will use 3-Methylpentanimidamide hydrochloride as a case study to illustrate a logical, multi-tiered experimental approach. This document is structured not as a rigid protocol, but as a strategic roadmap, empowering researchers to make informed decisions in their quest to unravel the biological function of new molecules.

Introduction to the Subject Compound: 3-Methylpentanimidamide Hydrochloride

Before embarking on a biological investigation, it is imperative to understand the fundamental properties of the molecule .

Chemical Identity:

  • IUPAC Name: 3-methylpentanimidamide;hydrochloride

  • CAS Number: 816469-56-4[3][4][5]

  • Molecular Formula: C6H15ClN2[3]

  • Molecular Weight: 150.65 g/mol [3][4]

Physicochemical Properties:

PropertyValue/DescriptionSource
Physical FormSolid[4]
PurityTypically ~95% for research-grade material[4]
Storage TemperatureRoom Temperature[4]

Hazard Profile: According to its safety data sheet, 3-Methylpentanimidamide hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment should be used at all times when handling this compound.

Current State of Knowledge: A thorough review of the scientific literature and public databases reveals that 3-Methylpentanimidamide hydrochloride is a commercially available compound for research purposes. However, at the time of this writing, there is no published data on its biological activity, molecular targets, or mechanism of action. This makes it an ideal candidate for our case study on how to approach a novel compound.

A Strategic Framework for MoA Elucidation

The process of determining a compound's MoA is a systematic investigation that begins with broad, high-throughput methods and progressively narrows down to specific molecular interactions and cellular consequences.[1][4][6] The following workflow represents a logical progression for a compound like 3-Methylpentanimidamide hydrochloride.

MoA_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Cellular & Pathway Analysis A High-Throughput Screening (HTS) (e.g., Kinome Scan, GPCR Panel) C Hypothesis Generation: Potential Target(s) or Pathway(s) A->C Identifies potential molecular targets B Phenotypic Screening (e.g., Cell Viability, Morphology) B->C Identifies cellular effects D Biochemical Assays (e.g., Enzyme Inhibition) C->D E Biophysical Assays (e.g., SPR, ITC) C->E F Validated Target D->F Confirms functional modulation E->F Confirms direct binding G Cell-Based Functional Assays (e.g., Reporter Gene, Calcium Flux) F->G H Signaling Pathway Analysis (e.g., Western Blot, Proteomics) F->H I Elucidated Mechanism of Action G->I Links target to cellular response H->I Maps the signaling cascade

Caption: A strategic workflow for elucidating the Mechanism of Action (MoA) of a novel compound.

Phase 1: High-Throughput Screening for Target Identification

The initial step is to cast a wide net to identify potential biological targets. High-throughput screening (HTS) allows for the rapid testing of a compound against large panels of targets.[7][8][9][10]

3.1. Target-Based Screening: Kinome and GPCR Panels

Given their central role in cellular signaling and as drug targets, protein kinases and G-protein coupled receptors (GPCRs) are excellent starting points.

  • Kinase Panel Screening: Many commercial services offer screening against hundreds of kinases.[11][12][13][14] This can quickly reveal if 3-Methylpentanimidamide hydrochloride has any kinase inhibitory activity.

  • GPCR Panels: Similarly, screening against a panel of GPCRs can identify any agonist or antagonist activity.

3.2. Phenotypic Screening: Cell Viability Assays

In parallel with target-based screening, it is crucial to assess the compound's effect on whole cells. A simple cell viability assay is a robust starting point.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

  • Cell Plating: Seed a 96-well plate with a chosen cell line (e.g., HeLa or A549 cells) at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-Methylpentanimidamide hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (the solvent used to dissolve the compound, e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the samples at 450-500 nm using a microplate reader.

Hypothetical Case Study: From Hit to Validated Target

Let's hypothesize that our Phase 1 screening yielded the following results:

  • Kinome Screen: 3-Methylpentanimidamide hydrochloride shows >90% inhibition of a specific kinase, "Kinase-X," at a concentration of 10 µM.

  • Cell Viability: The compound reduces the viability of a cancer cell line known to be dependent on Kinase-X signaling, with an IC50 of 5 µM.

This provides a strong hypothesis: 3-Methylpentanimidamide hydrochloride exerts its cytotoxic effect by directly inhibiting Kinase-X. The next phases will focus on validating this hypothesis.

Phase 2: Target Validation and Characterization

This phase aims to confirm the interaction between the compound and its putative target using orthogonal assays.

5.1. Biochemical Validation: In Vitro Enzyme Inhibition Assay

An in vitro enzyme inhibition assay will confirm the direct inhibitory effect on the purified Kinase-X enzyme and allow for the determination of the compound's potency (IC50).[3][17][18]

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagent Preparation: Prepare solutions of purified Kinase-X, its specific substrate, and ATP in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of 3-Methylpentanimidamide hydrochloride, and the Kinase-X enzyme solution. Allow a pre-incubation period of 15-30 minutes.[17]

  • Reaction Initiation: Start the kinase reaction by adding the substrate and ATP mixture.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and fit the data to a dose-response curve to determine the IC50 value.[17]

5.2. Biophysical Validation: Direct Binding Assays

Biophysical methods can confirm the direct physical interaction between the compound and the target protein, and provide valuable thermodynamic and kinetic data.[19]

  • Surface Plasmon Resonance (SPR): SPR measures the binding and dissociation kinetics of the compound to the immobilized target protein in real-time.[20][21][22][23][24] This provides on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[5][19][25][26][27] It directly measures the heat released or absorbed during the binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

TechniqueKey Parameters MeasuredImportance
SPR ka (on-rate), kd (off-rate), KD (affinity)Confirms direct binding and provides kinetic profile.[21][22]
ITC KD (affinity), n (stoichiometry), ΔH, ΔSConfirms direct binding and reveals thermodynamic drivers.[5][19][25][26][27]

Phase 3: Cellular and Pathway Analysis

With a validated target, the next step is to understand how the compound's interaction with this target translates into a cellular response and to map the affected signaling pathway.

6.1. Target Engagement in a Cellular Context

It's essential to confirm that the compound engages Kinase-X inside the cell. One common method is to use Western blotting to look at the phosphorylation status of a known, direct substrate of Kinase-X.

Experimental Protocol: Western Blotting for Substrate Phosphorylation
  • Cell Culture and Treatment: Culture the cells of interest and treat them with various concentrations of 3-Methylpentanimidamide hydrochloride for a specific duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[28][29]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., nitrocellulose or PVDF).[28][29][30]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase-X substrate (p-Substrate).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[28][29][30]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal protein loading.

A dose-dependent decrease in the p-Substrate signal would confirm that 3-Methylpentanimidamide hydrochloride inhibits Kinase-X activity in cells.

6.2. Mapping the Downstream Signaling Pathway

The inhibition of Kinase-X will likely affect a downstream signaling cascade. Western blotting can be used to probe the phosphorylation status of key proteins in the hypothesized pathway. Reporter gene assays can also be employed to measure the activity of transcription factors that are regulated by the pathway.[31][32][33][34][35]

Signaling_Pathway Compound 3-Methylpentanimidamide hydrochloride KinaseX Kinase-X Compound->KinaseX Inhibition Substrate Substrate KinaseX->Substrate Phosphorylation ProteinA Signaling Protein A Substrate->ProteinA Activation TF Transcription Factor ProteinA->TF Activation Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: A hypothetical signaling pathway for 3-Methylpentanimidamide hydrochloride.

Conclusion

This guide has outlined a systematic and logical approach to elucidating the mechanism of action for a novel compound, using 3-Methylpentanimidamide hydrochloride as a conceptual case study. The journey from an uncharacterized molecule to a compound with a well-defined MoA is an iterative process of hypothesis generation and rigorous experimental validation.[1][4][6] By employing a multi-faceted strategy that combines high-throughput screening, biochemical and biophysical validation, and in-depth cellular pathway analysis, researchers can confidently and efficiently uncover the biological secrets held within novel chemical entities. This foundational knowledge is the bedrock upon which all future drug development efforts are built.

References

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Hu, L. Z., Douglass, E. F., Realubit, R., Karan, C., Alvarez, M. J., & Califano, A. (2015).
  • Bio-protocol. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

  • University of Tokyo. (n.d.). Surface Plasmon Resonance. Retrieved from [Link]

  • Krimmer, S. G., & Klebe, G. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Future Medicinal Chemistry, 3(7), 835-850.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Hu, L. Z., Douglass, E. F., Realubit, R., Karan, C., Alvarez, M. J., & Califano, A. (2015).
  • Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways. Retrieved from [Link]

  • Zhang, Y., et al. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PubMed.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Li, X., et al. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. Retrieved from [Link]

  • Promega Corporation. (n.d.). Compound Profiling and Screening Services. Retrieved from [Link]

  • Kim, S., et al. (2021, July 12). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
  • Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • University of Oxford. (n.d.). High Throughput Screening - Target Discovery Institute. Retrieved from [Link]

  • Tyzack, J. D., et al. (n.d.). Computational analyses of mechanism of action (MoA): data, methods and integration.
  • Eurofins DiscoverX. (2020, June 23). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Hu, L. Z., et al. (2022, June 15). Abstract 1196: Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. AACR Journals.
  • Zhang, Y., et al. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
  • Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

  • Ma, H., et al. (n.d.).
  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Lab Manager. (2022, October 21). Using High-Throughput Screening to Rapidly Identify Targets. Retrieved from [Link]

  • Cosmo Bio Co., Ltd. (2011, June 16). KINOMEscan™ | HTSに最適なキナーゼ阻害剤スクリーニングサービス. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Sychrová, E., et al. (n.d.). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC - NIH.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • SciELO. (n.d.). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Retrieved from [Link]

  • Frontiers. (n.d.). Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Retrieved from [Link]

  • MDPI. (2023, January 23). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Reconstitution and Buffer Dilution Protocol for 3-Methylpentanimidamide Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary & Chemical Profile 3-Methylpentanimidamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Chemical Profile

3-Methylpentanimidamide hydrochloride (CAS: 816469-56-4) is a small-molecule aliphatic amidine. In drug development and biochemical screening, the compound is universally supplied as a hydrochloride (HCl) salt.

From a formulation perspective, the free base form of an amidine is highly basic and prone to rapid oxidation and hydrolysis. The formulation of this compound as an HCl salt protonates the amidine functional group (–C(=NH)NH₂), significantly lowering its susceptibility to nucleophilic attack and dramatically enhancing its thermodynamic stability and aqueous solubility[1]. This guide provides a self-validating, mechanistically grounded protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) for long-term storage, followed by dilution into physiological buffers for downstream assays.

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name 3-methylpentanimidamide;hydrochloride
CAS Number 816469-56-4
Molecular Weight 150.65 g/mol
Chemical Formula C₆H₁₅ClN₂ (or C₆H₁₄N₂·HCl)
Physical State Solid

Mechanistic Rationale for Solvent Selection

As a Senior Application Scientist, it is critical to understand why we sequence our solvents, rather than just following a recipe.

Why Anhydrous DMSO for Master Stocks? While the HCl salt is highly water-soluble, creating a master stock directly in water or buffer is detrimental for long-term storage. In aqueous environments, amidines undergo slow spontaneous hydrolysis, converting into the corresponding amide and releasing ammonia[2]. By dissolving the compound in anhydrous DMSO , we completely remove the water necessary for this nucleophilic attack. DMSO acts as a universal aprotic solvent that fully solvates the cationic salt without initiating hydrolytic degradation, ensuring the master stock remains stable at -20°C for months[3].

Aqueous Buffer Compatibility & pKa Considerations: The pKa of aliphatic amidines is typically >11. When diluting your DMSO stock into an aqueous working solution, pH control is paramount . In physiological buffers like PBS or HEPES (pH 7.2–7.4), the molecule exists almost entirely in its protonated, cationic form, guaranteeing rapid solvation[2]. Crucial Warning: Never dilute directly into highly alkaline buffers (pH > 9.0). High pH will deprotonate the amidine, reverting it to its free base form, which will immediately crash out of solution (precipitate) and rapidly degrade.

Step-by-Step Reconstitution Protocol

This protocol is designed as a self-validating system . Each phase includes a mandatory validation checkpoint to ensure the physical chemistry of the solution is correct before proceeding.

Phase 1: Preparation of the DMSO Master Stock (10 mM – 100 mM)
  • Equilibration: Remove the solid compound from cold storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: HCl salts are highly hygroscopic. Opening a cold vial will cause atmospheric moisture to condense on the powder, introducing water that will trigger hydrolysis.

  • Weighing: Weigh the desired mass of 3-Methylpentanimidamide hydrochloride using an analytical balance.

  • Solvation: Add the calculated volume of sterile-filtered, anhydrous DMSO (≥99.9% purity) according to Table 2.

  • Agitation: Vortex the vial vigorously for 1–2 minutes. If the compound does not immediately dissolve, place the vial in a room-temperature ultrasonic water bath for 5 minutes.

  • VALIDATION CHECKPOINT 1 (Optical Clarity): Hold the vial against a light source. The solution must be 100% optically clear. The presence of micro-particulates indicates either incomplete solvation (requires further sonication) or moisture-induced degradation (requires discarding the batch).

  • Storage: Aliquot the master stock into single-use amber vials, purge with inert gas (Nitrogen or Argon) if available, and store at -20°C or -80°C.

Table 2: Reconstitution Volumes for Master Stock (DMSO)

Calculations based on MW = 150.65 g/mol [1].

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 663.8 µL3.319 mL6.638 mL
25 mM 265.5 µL1.328 mL2.655 mL
50 mM 132.8 µL663.8 µL1.328 mL
100 mM 66.4 µL331.9 µL663.8 µL
Phase 2: Preparation of Aqueous Working Solution
  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Do not heat.

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., 1X PBS, pH 7.4) to room temperature or 37°C. Causality: Injecting a concentrated DMSO stock into a cold buffer causes localized "cold-shock," temporarily reducing the solubility limit and causing irreversible micro-precipitation.

  • Dilution: Rapidly pipette the required volume of the DMSO stock directly into the center of the buffer while vortexing. This ensures instantaneous dispersion and prevents localized high concentrations of the compound.

  • VALIDATION CHECKPOINT 2 (Tyndall Effect): Shine a laser pointer or strong LED through the working solution. If you see a visible scattering beam (Tyndall effect), colloidal aggregation has occurred. A successful dilution will be completely invisible to the beam.

  • Application: Use the working solution immediately. Ensure the final DMSO concentration is ≤0.1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays[3].

Workflow Visualization

The following diagram maps the logical flow and validation gates of the reconstitution process.

Caption: Workflow for the dissolution and aqueous dilution of 3-Methylpentanimidamide HCl.

References

  • PubChem - 3-Methylpentanimidamide hydrochloride (CID 50999456). National Center for Biotechnology Information. URL:[Link]

  • National Institutes of Health (PMC) - Targeting peptidyl-arginine deiminase 4 suppresses SARS-CoV-2 replication and modulates the inflammatory response. (Reference for DMSO stock utilization and cytotoxicity limits of amidine derivatives in biological assays). URL:[Link](Search Title for full text)

Sources

Application

Application Note: 3-Methylpentanimidamide Hydrochloride as a Versatile Precursor in Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Pharmacological Rationale In modern small molecule drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Pharmacological Rationale

In modern small molecule drug discovery, amidines serve as indispensable building blocks for the construction of biologically active azaheterocycles, including pyrimidines, imidazoles, and triazoles[1]. While aromatic amidines are heavily utilized, aliphatic amidines like 3-methylpentanimidamide hydrochloride provide unique structural advantages.

The incorporation of the 3-methylpentyl chain (which translates to a 2-methylbutyl substituent on the resulting heterocycle) introduces both a flexible lipophilic tail and a stereocenter. This stereochemical complexity is highly advantageous for probing hydrophobic sub-pockets in target proteins, such as the ATP-binding clefts of kinases or the allosteric sites of G-protein coupled receptors (GPCRs). Furthermore, utilizing the hydrochloride salt form ensures long-term shelf stability, preventing the rapid hydrolysis and degradation typically observed in free aliphatic amidines[2].

Workflow A 3-Methylpentanimidamide Hydrochloride B In Situ Free Base Generation A->B C Condensation with Dielectrophiles B->C D Azaheterocycle Core (e.g., Pyrimidine) C->D E Lead Optimization & Screening D->E

Workflow of azaheterocycle synthesis using 3-methylpentanimidamide hydrochloride.

Physicochemical Profiling

Understanding the physical properties of the precursor is critical for rational reaction design. The hydrochloride salt dictates the stoichiometry of the reaction, requiring an equivalent of base to activate the nucleophile.

Table 1: Physicochemical Properties of 3-Methylpentanimidamide Hydrochloride

PropertyValueRationale / Impact on Synthesis
Molecular Formula C₆H₁₅ClN₂Dictates stoichiometry; requires ≥1.0 eq. of base for neutralization[2].
Molecular Weight 150.65 g/mol Low molecular weight allows for high atom economy in fragment-based drug design.
Physical State Solid (Crystalline)Easy to weigh accurately; highly stable against atmospheric moisture and CO₂.
Solubility Profile Polar solvents (EtOH, DMF, H₂O)Enables homogeneous reaction conditions during the base neutralization step.

Mechanistic Framework: Azaheterocycle Annulation

The synthesis of pyrimidines from amidines and enaminones (or β -ketoesters) proceeds via a base-promoted [3+3] annulation[3]. The causality of this mechanism relies on the dual nucleophilicity of the amidine free base.

  • Activation: The inorganic base deprotonates the amidinium ion. Without this step, the nitrogen lone pairs are sequestered, rendering the molecule inert.

  • Intermolecular Addition: The primary amine of the amidine attacks the highly electrophilic β -carbon of the enaminone via a Michael-type addition, forming an acyclic intermediate.

  • Intramolecular Cyclization: Driven by thermal energy, the secondary amidine nitrogen attacks the carbonyl carbon. Subsequent dehydration and elimination of the amine leaving group drive the aromatization of the pyrimidine ring[4].

Mechanism Amidine Amidine Free Base (Dinucleophile) Intermediate Acyclic Intermediate (Michael Addition) Amidine->Intermediate Enaminone Enaminone (Dielectrophile) Enaminone->Intermediate Cyclization Intramolecular Cyclization (-H2O, -Amine) Intermediate->Cyclization Product 2-(2-methylbutyl)pyrimidine Derivative Cyclization->Product

Mechanistic pathway of pyrimidine annulation from amidine and enaminone precursors.

Validated Experimental Protocols

As a self-validating system, the following protocol incorporates built-in analytical checkpoints to ensure reaction causality and success without premature isolation.

Protocol A: Base-Promoted Synthesis of 2-(2-methylbutyl)pyrimidines

Objective: Condense 3-methylpentanimidamide hydrochloride with a substituted enaminone to yield a target pyrimidine scaffold.

Reagents:

  • 3-Methylpentanimidamide hydrochloride (1.0 mmol)

  • Substituted Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Ethanol (5.0 mL)

Step-by-Step Methodology:

  • In Situ Free Base Generation: To a 20 mL reaction vial equipped with a magnetic stir bar, add 3-methylpentanimidamide hydrochloride (150.6 mg, 1.0 mmol) and anhydrous ethanol (5.0 mL).

  • Base Addition: Add finely powdered K₂CO₃ (276.4 mg, 2.0 mmol). Causality: K₂CO₃ is chosen over stronger bases (like NaOEt) to prevent the premature degradation of the enaminone while effectively neutralizing the HCl salt[3]. Stir at room temperature for 15 minutes.

  • Electrophile Introduction: Add the substituted enaminone (1.0 mmol) to the suspension.

  • Thermal Cyclization: Seal the vial and heat the mixture to 80 °C. Causality: While the initial Michael addition occurs at room temperature, the subsequent dehydration/aromatization step requires thermal activation to overcome the entropic barrier of ring closure[4].

  • Self-Validating Analytical Checkpoint (LC-MS/TLC): After 4 hours, sample 10 μ L of the reaction mixture. Dilute in MeOH and analyze via LC-MS.

    • Validation Criteria: The reaction is proceeding correctly if the mass of the acyclic intermediate ( [M+H]+=Product+18 ) is observed. The reaction is complete when this intermediate mass fully transitions to the aromatized product mass.

  • Workup & Purification: Once validated, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and Distilled Water (15 mL) to remove inorganic salts. Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure pyrimidine.

Reaction Optimization & Yield Analysis

To demonstrate the causality of reagent selection, the following optimization data highlights how base and solvent choices directly impact the reaction trajectory.

Table 2: Reaction Optimization for Pyrimidine Annulation

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneEtOH8024<5HCl salt sequesters nitrogen lone pairs; no nucleophilic attack occurs.
Et₃N (1.5)EtOH801245Weak organic base results in incomplete free base liberation.
K₂CO₃ (2.0) EtOH 80 8 88 Optimal conditions; drives complete neutralization and thermodynamic cyclization.
NaOEt (1.2)DMF100472Faster kinetics, but trace degradation of the electrophile leads to side products.

References

  • [1] Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI - Molecules. URL:[Link]

  • [2] 3-Methylpentanimidamide hydrochloride | C6H15ClN2 | CID 50999456. PubChem - National Institutes of Health (NIH). URL:[Link]

  • [3] Pyrimidine synthesis. Organic Chemistry Portal. URL:[Link]

  • [4] Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science. URL:[Link]

Sources

Method

Application Note: Standardized Preparation and Quality Control of 3-Methylpentanimidamide Hydrochloride Stock Solutions

Executive Summary 3-Methylpentanimidamide hydrochloride is a highly versatile aliphatic amidine salt, predominantly utilized as a bifunctional building block in the synthesis of nitrogen-rich heterocycles (e.g., pyrimidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylpentanimidamide hydrochloride is a highly versatile aliphatic amidine salt, predominantly utilized as a bifunctional building block in the synthesis of nitrogen-rich heterocycles (e.g., pyrimidines, triazines, and imidazoles) during early-stage drug discovery. Because amidine functional groups are highly sensitive to moisture, the preparation of standardized stock solutions requires rigorous environmental controls. This application note details a self-validating protocol for the formulation, aliquoting, and quality control of 3-Methylpentanimidamide hydrochloride stock solutions, ensuring batch-to-batch reproducibility and absolute structural integrity.

Physicochemical Profiling

Before handling the compound, it is critical to understand its quantitative and physicochemical parameters to dictate solvent choice and storage conditions.

ParameterSpecification
Chemical Name 3-Methylpentanimidamide hydrochloride
CAS Number 816469-56-4
Molecular Formula C₆H₁₄N₂ · HCl
Molecular Weight 150.65 g/mol
Physical State Solid (Lyophilized powder)
Primary Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant)
Optimal Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO), ≤0.005% H₂O
Target Stock Concentration 10 mM (1.5065 mg/mL)

Data supported by the.

Mechanistic Insights: The Causality of Degradation

A common failure point in assay reproducibility is the assumption that amidine salts are indefinitely stable in standard aqueous buffers or standard-grade organic solvents. As an Application Scientist, it is crucial to understand why specific experimental choices are made:

  • The Threat of Amidine Hydrolysis: Amidines are highly susceptible to nucleophilic attack by water. The hydrolysis mechanism initiates with water acting as a nucleophile attacking the electropositive sp² hybridized carbon of the amidine moiety, forming a transient tetrahedral intermediate ().

  • Irreversible Cleavage: This tetrahedral intermediate subsequently collapses, leading to the irreversible cleavage of the carbon-nitrogen bond. This yields a biologically inactive amide byproduct and releases ammonia ().

  • The Anhydrous Imperative: To kinetically halt this degradation pathway, Anhydrous DMSO must be used. Furthermore, purging vials with an inert gas (Argon or Nitrogen) is not optional; it displaces atmospheric oxygen and moisture, mitigating hygroscopic water uptake during freeze-thaw cycles.

Experimental Methodology: Step-by-Step Protocol

The following protocol outlines the preparation of a 10 mM stock solution in 1.0 mL of Anhydrous DMSO.

Calculation: (10 × 10⁻³ mol/L) × (150.65 g/mol ) × (1 × 10⁻³ L) = 1.5065 × 10⁻³ g = 1.51 mg

Phase 1: Preparation & Weighing
  • Thermal Equilibration: Remove the sealed vial of 3-Methylpentanimidamide hydrochloride from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Micro-weighing: In a low-humidity environment (or glove box), use an analytical microbalance to weigh exactly 1.51 mg of the compound into a sterile, amber glass vial.

Phase 2: Dissolution & Aliquoting
  • Anhydrous Dissolution: Add 1.0 mL of Anhydrous DMSO (sealed under Argon, ≤0.005% water) to the vial. Vortex gently for 30 seconds until the solid is completely dissolved.

  • Inert Purging: Gently blow a stream of Argon gas over the solution for 5–10 seconds to displace ambient air.

  • Aliquoting: Immediately dispense the solution into 50 µL single-use aliquots using low-bind microcentrifuge tubes. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation and degrade the stock.

  • Cryogenic Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Self-Validating Quality Control (QC) System

A protocol is only as reliable as its validation. To establish a self-validating system, a random 50 µL aliquot from every newly prepared batch must undergo a bipartite quality control check before the batch is cleared for downstream use.

  • LC-MS Analysis (Purity & Degradation): Because aliphatic amidines lack strong UV chromophores, Liquid Chromatography-Mass Spectrometry (LC-MS) is required. The intact mass [M+H]⁺ of the free base (m/z 115.2 ) must be the dominant peak. The chromatogram must be actively screened for the corresponding amide degradation product (m/z 116.2 ). A presence of the m/z 116.2 peak >2% indicates compromised solvent and necessitates batch rejection.

  • ¹H-NMR Spectroscopy (Structural Integrity): Dilute the QC aliquot in DMSO-d₆. The presence of broad, exchangeable singlets (typically between 8.0–9.0 ppm) corresponding to the intact amidine protons (-NH and -NH₂) confirms structural integrity.

Workflow Visualization

G A 3-Methylpentanimidamide HCl (Solid, RT) B Desiccation & Equilibration (Prevent Condensation) A->B C Microbalance Weighing (Target: 1.51 mg) B->C D Dissolution in Anhydrous DMSO (Yields 10 mM) C->D E Argon Purging & Aliquoting (Single-use vials) D->E QC1 LC-MS Analysis (m/z 115.2 vs 116.2) D->QC1 QC Sample QC2 1H-NMR in DMSO-d6 (Amidine Proton Check) D->QC2 QC Sample F Flash Freezing (LN2) Storage at -80°C E->F

Figure 1: Standardized workflow for the preparation, aliquoting, and QC of amidine stock solutions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 50999456, 3-Methylpentanimidamide hydrochloride." PubChem,[Link].

  • Robinson, D. R. "Direct observation of a tetrahedral intermediate during amidine hydrolysis." Journal of the American Chemical Society, 1970.[Link].

  • Kloske, M. et al. "A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack." RSC Advances, 2020.[Link].

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 3-Methylpentanimidamide hydrochloride

Welcome to the technical support resource for the synthesis of 3-Methylpentanimidamide hydrochloride (CAS 816469-56-4).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-Methylpentanimidamide hydrochloride (CAS 816469-56-4).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles and field-proven experience to ensure you can achieve reliable and reproducible results.

Introduction: The Pinner Reaction at its Core

The synthesis of 3-Methylpentanimidamide hydrochloride is most commonly achieved via the Pinner reaction . This classic and reliable method involves the acid-catalyzed reaction of a nitrile (3-Methylpentanenitrile) with an alcohol in the presence of anhydrous hydrogen chloride (HCl) to form an imidate hydrochloride salt, also known as a Pinner salt.[4][5][6] This intermediate can then be converted to the desired amidine.

Understanding the mechanism is crucial for troubleshooting. The reaction begins with the protonation of the nitrile by the strong acid, forming a highly electrophilic nitrilium ion. This intermediate is then attacked by the alcohol nucleophile. A subsequent proton transfer yields the target imidate hydrochloride.[7]

Pinner_Mechanism Figure 1: Pinner Reaction Mechanism cluster_0 Step 1: Nitrile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Nitrile R-C≡N Nitrilium_Ion [R-C≡N⁺-H] Cl⁻ (Nitrilium Ion) Nitrile->Nitrilium_Ion + HCl HCl H-Cl Intermediate [R-C(O⁺H-R')=NH] Cl⁻ Nitrilium_Ion->Intermediate + R'-OH Alcohol R'-OH Imidate_HCl [R-C(OR')=N⁺H₂] Cl⁻ (Imidate Hydrochloride) Intermediate->Imidate_HCl Proton Transfer Amidine_Formation 3-Methylpentanimidamide Hydrochloride Imidate_HCl->Amidine_Formation + NH₃ / Amine

Caption: Figure 1: Pinner Reaction Mechanism for Amidine Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis? A1: Without question, maintaining strictly anhydrous (water-free) conditions is paramount.[6][8] Water can competitively attack the nitrilium intermediate or hydrolyze the resulting imidate salt, leading to the formation of undesired byproducts like 3-methylpentanamide or the corresponding ester, which severely reduces your yield.[8]

Q2: Why is a low reaction temperature (0 to 5 °C) typically recommended? A2: Temperature control is a delicate balance. The Pinner salt intermediate is thermodynamically unstable.[4] Low temperatures (e.g., 0-5 °C) are crucial during the addition of HCl gas and the initial reaction phase to prevent the thermal decomposition of the imidate hydrochloride into byproducts like amides.[4][9] However, the reaction may require extended stirring at a slightly elevated temperature (e.g., room temperature or slightly above) to proceed to completion.

Q3: Can I use a pre-made solution of HCl in an alcohol instead of bubbling HCl gas? A3: Yes, using a freshly prepared, anhydrous solution of HCl in the chosen alcohol (e.g., methanol or ethanol) is a common and often more controllable alternative to bubbling gaseous HCl.[8][10] This approach ensures the HCl is dry and allows for more precise stoichiometric control. However, it is critical to prepare this solution fresh, as alcoholic HCl solutions can degrade over time.

Q4: My product is a sticky oil or semi-solid, not a crystalline solid. What does this indicate? A4: This often suggests the presence of impurities or residual solvent. Common culprits include unreacted starting material, orthoester byproducts from using a large excess of alcohol, or amide byproducts from moisture contamination.[6][8] The product may require further purification, such as trituration or washing with a cold, non-polar solvent like anhydrous diethyl ether to remove these impurities and induce crystallization.[8]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product (NMR/GC-MS Analysis) start->impure_product cause_water Cause: Moisture Contamination? low_yield->cause_water cause_hcl Cause: Inactive/Insufficient HCl? low_yield->cause_hcl cause_temp Cause: Incorrect Temperature? low_yield->cause_temp impurity_amide Impurity: Amide Detected? impure_product->impurity_amide impurity_ester Impurity: Ester Detected? impure_product->impurity_ester impurity_orthoester Impurity: Orthoester Detected? impure_product->impurity_orthoester sol_dry Solution: - Thoroughly dry all glassware. - Use anhydrous solvents/reagents. - Dry HCl gas before use. cause_water->sol_dry Yes sol_hcl Solution: - Use fresh, anhydrous HCl gas. - Ensure slight excess (1.1-1.15 eq). - Monitor reaction completion (TLC/GC). cause_hcl->sol_hcl Yes sol_temp Solution: - Maintain 0-5°C during HCl addition. - Allow to stir at RT for 24-72h. - Monitor for byproduct formation. cause_temp->sol_temp Yes sol_amide Cause: Water or High Temp. Solution: Enforce strict anhydrous conditions and maintain low temp. impurity_amide->sol_amide sol_ester Cause: Water contamination. Solution: Rigorous drying of reagents and apparatus. impurity_ester->sol_ester sol_orthoester Cause: Excess Alcohol. Solution: Use stoichiometric (1.1 eq) amount of alcohol. Avoid prolonged reaction times. impurity_orthoester->sol_orthoester

Caption: Figure 2: Troubleshooting Decision Tree for Synthesis.

Issue 1: Low or No Product Yield

This is the most frequent issue, often stemming from one of several critical oversights.

Potential Cause Scientific Explanation Recommended Solution
Moisture Contamination Water acts as a competing nucleophile, reacting with the activated nitrile or hydrolyzing the product imidate salt to form an unreactive amide or ester. This is often the primary reason for failure.[8]Action: Thoroughly oven- or flame-dry all glassware. Use anhydrous grade solvents. If using HCl gas, pass it through a drying agent (e.g., a sulfuric acid trap).
Inactive or Insufficient HCl Catalyst Anhydrous HCl is essential for activating the nitrile. If the HCl is wet or if an insufficient amount is used, the reaction will be slow or incomplete.[9]Action: Use a fresh cylinder of anhydrous HCl gas. Ensure a slow but steady stream to saturate the reaction mixture, or use a freshly prepared solution of HCl in an anhydrous alcohol. A slight excess (1.1-1.15 molar equivalents) is often recommended.[9]
Inadequate Reaction Time or Temperature The Pinner reaction can be slow, especially at low temperatures. Insufficient reaction time will result in a low conversion of the starting nitrile.Action: After the initial low-temperature HCl addition, allow the sealed reaction to stir for an extended period (e.g., 48-72 hours) at a controlled temperature (e.g., 4°C or room temperature).[8] Monitor the disappearance of the starting nitrile by TLC or GC-MS.
Issue 2: Product is Contaminated with Byproducts

Identifying the specific impurity via analytical methods (NMR, GC-MS) is key to diagnosing the problem.

Side_Reactions Figure 3: Competing Reaction Pathways Nitrile 3-Methylpentanenitrile + R'OH + HCl Desired_Product Desired Product: 3-Methylpentanimidamide HCl Nitrile->Desired_Product Anhydrous Low Temp Water H₂O Present Nitrile->Water Desired_Product->Water Excess_Alcohol Excess R'OH Desired_Product->Excess_Alcohol High_Temp High Temp Desired_Product->High_Temp Amide Side Product: 3-Methylpentanamide Ester Side Product: Ester Orthoester Side Product: Orthoester Water->Amide Hydrolysis of Nitrile Water->Ester Hydrolysis of Imidate Excess_Alcohol->Orthoester Further Reaction High_Temp->Amide Thermal Decomposition

Caption: Figure 3: Competing Reaction Pathways in the Pinner Synthesis.

Observed Impurity Likely Cause Corrective Action
3-Methylpentanamide This is the amide byproduct. It forms either from the hydrolysis of the nitrile/imidate due to water contamination or from the thermal decomposition of the Pinner salt at elevated temperatures.[4][8]1. Anhydrous Conditions: Re-emphasize the complete exclusion of moisture from the reaction. 2. Temperature Control: Strictly maintain low temperatures (0-5 °C) during the exothermic HCl addition and avoid excessive heating during the reaction period.[9]
Methyl or Ethyl 3-Methylpentanoate This is the ester byproduct, formed from the hydrolysis of the imidate hydrochloride when water is present.[7][8]This points directly to moisture contamination . Review all drying procedures for glassware, solvents, and reagents. Ensure the workup conditions are not overly acidic with water present for prolonged periods.
Orthoester Impurity The orthoester (e.g., trimethyl orthopentanoate) forms when the intermediate imidate reacts with a large excess of the alcohol (e.g., methanol).[4][8] This is a common side reaction when the alcohol is used as the solvent.Use a stoichiometric amount or only a slight excess of the alcohol (e.g., 1.1 equivalents) in an inert, anhydrous solvent (like diethyl ether or dioxane) rather than using the alcohol as the solvent itself.[4][8]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylpentanimidamide Hydrochloride

This protocol emphasizes the critical parameters for maximizing yield and purity.

Materials:

  • 3-Methylpentanenitrile (1.0 eq)

  • Anhydrous Methanol (1.1 eq)

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

  • Drying tube (filled with CaCl₂)

Equipment:

  • Three-necked, flame-dried, round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Ice-salt bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: Assemble the flame-dried three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube to protect from atmospheric moisture.

  • Reagent Addition: In the flask, dissolve 3-methylpentanenitrile (1.0 eq) and anhydrous methanol (1.1 eq) in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to between 0 °C and 5 °C using an ice-salt bath.[8]

  • HCl Addition: Begin bubbling a slow, steady stream of anhydrous HCl gas through the stirring solution. Monitor the temperature closely to ensure it does not rise significantly. Continue the addition until the solution is saturated.

  • Reaction: Seal the flask and allow the reaction mixture to stir at 4 °C for 48-72 hours. A white crystalline precipitate of the imidate hydrochloride should form during this time.[8]

  • Ammonolysis: Cool the reaction mixture again to 0 °C. Bubble anhydrous ammonia gas through the suspension until saturation to convert the imidate salt to the amidine hydrochloride.

  • Isolation: Collect the precipitated 3-Methylpentanimidamide hydrochloride by filtration under a dry nitrogen atmosphere.

  • Purification: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.[8]

  • Drying: Dry the final product under vacuum to yield the pure 3-Methylpentanimidamide hydrochloride.

References

  • A Lewis acid-promoted Pinner reaction. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Pinner Reaction. (2025, June 4). J&K Scientific LLC. Retrieved March 21, 2026, from [Link]

  • An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. (1999). Synthesis. Retrieved March 21, 2026, from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Pinner Reaction. (n.d.). SynArchive. Retrieved March 21, 2026, from [Link]

  • Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. (2019, August 29). Journal of the American Chemical Society. Retrieved March 21, 2026, from [Link]

  • Amidine Synthesis Methods Overview. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Synthetic method of 3-thietanamine hydrochloride. (n.d.). Google Patents.
  • 3-methylpentanimidamide hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • 3-Methylpentanimidamide hydrochloride. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methylpentanimidamide Hydrochloride Precipitation

From the Desk of the Senior Application Scientist As researchers transition 3-Methylpentanimidamide hydrochloride [1] from dry powder synthesis to aqueous biological assays, unexpected precipitation is a frequent bottlen...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist As researchers transition 3-Methylpentanimidamide hydrochloride [1] from dry powder synthesis to aqueous biological assays, unexpected precipitation is a frequent bottleneck. Amidine-based compounds behave predictably in dry organic chemistry but present significant physicochemical challenges in aqueous environments.

This guide is designed to move beyond basic troubleshooting. By explaining the thermodynamic and kinetic causality behind these precipitation events, we ensure your experimental workflows become robust, predictable, and self-validating.

🔬 Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my solution turn turbid when I adjust the pH to 10+ for my assay? The Causality: Amidines are strong organic bases. The hydrochloride salt is highly soluble due to its ionic nature. However, when the pH of your solvent exceeds the pKa​ of the amidine group (typically ~11-12 for aliphatic amidines), the compound is deprotonated into its free base form. The free base lacks an ionic charge, drastically reducing its polarity and aqueous solubility, causing it to rapidly crash out of solution. The Solution: Maintain the assay pH below 9.0 if high concentrations are required. If basic conditions are strictly necessary, you must introduce a co-solvent (like 5-10% DMSO) to lower the dielectric constant of the mixture and support free-base solubility.

Q2: I dissolved the compound in PBS (pH 7.4), but its solubility is much lower than in pure water. Why? The Causality: The Common Ion Effect. 3-Methylpentanimidamide hydrochloride dissociates into the amidinium cation and chloride anion. PBS contains high concentrations of background chloride ions (from NaCl and KCl). According to Le Chatelier's principle, this excess chloride shifts the equilibrium leftward, forcing the dissolved ions back into the undissociated solid salt state. For context, closely related amidine hydrochlorides can achieve solubilities of up to 50 mg/mL in pure water[2], but this solubility crashes to approximately 3 mg/mL in PBS[3]. The Solution: Prepare concentrated stock solutions in pure sterile water or anhydrous DMSO, then dilute into PBS just before the assay.

Q3: My aqueous stock solution was clear on Day 1, but a fine white precipitate formed after a week at room temperature. What is this? The Causality: Aqueous Hydrolysis. Amidines are highly susceptible to hydrolysis in aqueous environments. Water acts as a nucleophile, attacking the electrophilic imine carbon to form an unstable tetrahedral intermediate. This intermediate collapses, releasing ammonia and leaving behind an amide (3-methylpentanamide)[4]. Because amides lack the ionizable basic center of amidines, their aqueous solubility is drastically lower, leading to irreversible precipitation over time. The Solution: Never store aqueous amidine solutions at room temperature. Aliquot and freeze them, or better yet, store primary stocks in anhydrous solvents.

📊 Quantitative Solubility & Stability Data

Table 1: Physicochemical states of 3-Methylpentanimidamide and their impact on solubility.

Physicochemical StateChemical SpeciesAqueous SolubilityCharge State (pH 7.4)Primary Cause of PrecipitationReversibility
Intact Salt 3-Methylpentanimidamide HClHigh (>50 mg/mL)Cationic (+1)N/A (Default State)N/A
Free Base 3-MethylpentanimidamideLow (<1 mg/mL)Neutral (0)pH > 10 (Deprotonation)Reversible (Add HCl)
Hydrolysis Product 3-MethylpentanamideVery Low (Insoluble)Neutral (0)Aqueous degradation over timeIrreversible
Salted-Out State 3-Methylpentanimidamide HClModerate (~3 mg/mL)Cationic (+1)High Chloride (Common Ion Effect)Reversible (Dilution)
🗺️ Diagnostic Visualizations

Troubleshooting Start Precipitation Observed in Aqueous Solvent CheckPH Measure Solution pH Start->CheckPH HighPH pH > 10 Free Base Precipitation CheckPH->HighPH Basic pH LowPH pH < 8 Check Buffer Composition CheckPH->LowPH Neutral/Acidic pH HighSalt High Chloride (e.g., PBS) Common Ion Effect LowPH->HighSalt High Salt Buffer OldSol Aged Solution (>48h) Hydrolysis to Amide LowPH->OldSol Prolonged Storage

Decision tree for diagnosing 3-Methylpentanimidamide HCl precipitation.

Hydrolysis Amidine 3-Methylpentanimidamide HCl (Highly Soluble) Intermediate Tetrahedral Intermediate (Unstable) Amidine->Intermediate + H2O Amide 3-Methylpentanamide (Insoluble Precipitate) Intermediate->Amide - NH3 Ammonia Ammonia Intermediate->Ammonia

Hydrolysis pathway of amidines leading to insoluble amide precipitation.

🧪 Validated Experimental Protocols
Protocol 1: Diagnostic Rescue of Precipitated Solutions

Purpose: A self-validating test to determine if precipitation is due to free-base formation (reversible) or hydrolysis (irreversible).

  • Aliquot 1 mL of the turbid suspension into a microcentrifuge tube.

  • Measure the pH using a micro-pH probe or pH indicator paper.

  • Dropwise, add 0.1 M HCl (approx. 10-20 µL) while vortexing, until the pH reaches 5.0 - 6.0.

  • Observe the solution visually against a dark background.

Self-Validation Check: If the solution becomes optically clear, the precipitate was the deprotonated free base. The addition of HCl re-protonated the amidine, restoring its highly soluble salt form. If the precipitate persists despite acidification and prolonged vortexing, the compound has undergone irreversible hydrolysis into 3-methylpentanamide. Discard the stock and prepare a fresh batch.

Protocol 2: Preparation of Hydrolysis-Resistant, High-Concentration Stock Solutions

Purpose: To create stable stocks that bypass the common ion effect and prevent premature hydrolysis.

  • Weigh the required mass of 3-Methylpentanimidamide HCl powder.

  • Dissolve the powder in anhydrous DMSO to create a 100x concentrated stock (e.g., 500 mM). Causality: DMSO prevents hydrolysis by excluding water and avoids the common ion effect entirely.

  • Vortex for 60 seconds until completely dissolved. Sonication can be applied for 2-3 minutes if micro-crystals persist.

  • Aliquot the DMSO stock into single-use vials and store at -20°C in a desiccator.

  • On the day of the experiment, dilute the stock 1:100 directly into the final assay buffer (e.g., PBS) immediately before use.

Self-Validation Check: The final solution should remain clear for the duration of a standard 4-8 hour assay, as the hydrolysis kinetics in the diluted aqueous state are too slow to cause precipitation within this timeframe at room temperature.

📚 References[3] Title: Cl-Amidine (hydrochloride) (CAS Number: 1373232-26-8) | Cayman Chemical

Source: caymanchem.com URL:[4] Title: Acetamidine hydrochloride - Wikipedia Source: wikipedia.org URL:[1] Title: 3-Methylpentanimidamide hydrochloride | C6H15ClN2 | CID 50999456 - PubChem - NIH Source: nih.gov URL:[2] Title: Cl-amidine hydrochloride | PAD inhibitors | Apoptosis - TargetMol Source: targetmol.com URL:

Sources

Troubleshooting

Optimizing temperature and pH conditions for 3-Methylpentanimidamide hydrochloride reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-Methylpentanimidamide hydrochloride (CAS: 816469-56-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-Methylpentanimidamide hydrochloride (CAS: 816469-56-4).

Amidines are highly versatile pharmacophores and critical synthons for nitrogen-rich heterocycles (e.g., pyrimidines, imidazoles, and triazines)[1]. However, their dual nature as strong organic bases (pKa ~10–12) and electrophilic centers makes them highly sensitive to pH and temperature[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction yields.

Section 1: Core Principles of Amidine Reactivity

Understanding the causality behind experimental conditions is the first step to optimization.

The pH Paradox: Activation vs. Degradation

3-Methylpentanimidamide is supplied as a stable hydrochloride salt to prevent spontaneous degradation. In this protonated state, the amidine nitrogen lacks the lone pair required to act as a nucleophile. To participate in condensation reactions (such as pyrimidine cyclization), it must be converted to its free base form at a pH > 10[2][3].

However, exposing the free amidine to aqueous basic conditions invites nucleophilic attack by hydroxide ions on the central amidine carbon. This leads to irreversible hydrolysis, converting your valuable amidine into an unreactive primary amide[4][5]. Therefore, pH manipulation must be strictly coupled with solvent control.

Temperature-Dependent Kinetics

Temperature acts as a double-edged sword across the amidine lifecycle:

  • Synthesis Phase: During the generation of amidines via the Pinner reaction, temperatures must be kept strictly at 0–5 °C. The intermediate imino ester hydrochloride (Pinner salt) thermally decomposes into amides and alkyl chlorides at higher temperatures[6].

  • Cyclization Phase: Conversely, the downstream cyclization of the free amidine with β-dicarbonyl compounds requires elevated temperatures (80–120 °C) to drive the final dehydration and ring-closure steps[7][8].

Section 2: Troubleshooting FAQs

Q1: My cyclization reaction with a β-keto ester is yielding a primary amide byproduct instead of the target pyrimidine. What went wrong? A: This is a classic symptom of amidine hydrolysis[9]. Hydrolysis is exponentially accelerated by the combination of high temperatures and the presence of water under basic conditions. Kinetic studies show that while amidiniums are stable at neutral pH, their half-life drops to mere hours at pH 13 at room temperature[4][5]. Optimization: Ensure your reaction is strictly anhydrous. Dry your glassware, use absolute ethanol or anhydrous DMF, and generate the free base in situ using a non-aqueous alkoxide base (e.g., sodium ethoxide) rather than aqueous NaOH[9][10].

Q2: How do I properly free-base 3-Methylpentanimidamide hydrochloride without causing degradation? A: Avoid aqueous biphasic extraction. Aliphatic amidines are highly water-soluble and prone to hydrolysis in aqueous base[3]. The most self-validating method is the "anhydrous precipitation" technique. Suspend the hydrochloride salt in anhydrous ethanol and add exactly one equivalent of sodium ethoxide. The formation of the free base is visually confirmed by the immediate precipitation of insoluble sodium chloride (NaCl)[9][10].

Q3: My pyrimidine cyclization is incomplete, leaving open-chain intermediates. Should I increase the temperature? A: Proceed with caution. While heating (often to reflux in ethanol, ~78 °C, or up to 120 °C in DMF) is required to drive the final dehydration[7], excessive heat in the presence of unreacted base can cause amidine self-condensation or decomposition[9]. Optimization: First, verify that the pH is sufficiently basic to maintain the amidine in its active nucleophilic state. If the pH is optimal, extend the reaction time rather than spiking the temperature, or switch to a stronger, anhydrous acid/base catalyst tailored to your specific β-dicarbonyl electrophile[9].

Section 3: Quantitative Data Summary

Table 1: Influence of pH and Temperature on 3-Methylpentanimidamide Reactivity

ParameterConditionAmidine StateReaction Kinetics / Outcome
pH Acidic (pH < 7)Protonated (Amidinium)Stable; unreactive as a nucleophile[5].
pH Basic (pH 10–12)Free BaseHighly nucleophilic; optimal for coupling[2].
pH Strongly Basic (pH > 12)Free Base (Aqueous)Rapid hydrolysis to primary amide (t1/2 < 15 hours)[4].
Temp 0–5 °CPinner Salt / Free BasePrevents thermal decomposition during synthesis[6].
Temp 20–25 °CFree BaseSuitable for initial nucleophilic attack (open-chain formation)[10].
Temp 80–120 °CCondensation IntermediateDrives dehydration and pyrimidine cyclization[7].

Section 4: Experimental Protocols

Protocol A: Anhydrous Free-Basing of 3-Methylpentanimidamide Hydrochloride

Self-Validation Checkpoint: The generation of a fine white precipitate (NaCl) confirms the successful deprotonation of the amidine.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspension: Add 10.0 mmol of 3-Methylpentanimidamide hydrochloride to the flask. Suspend the salt in 20 mL of strictly anhydrous ethanol.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add 10.0 mmol of a standardized Sodium Ethoxide (NaOEt) solution in ethanol (e.g., 21% wt).

  • Verification: Stir for 30 minutes, allowing the mixture to warm to room temperature. A dense white precipitate of NaCl will form as the free base is liberated.

  • Filtration: Under a nitrogen atmosphere, filter the mixture through a pad of Celite to remove the NaCl. The resulting filtrate contains the highly reactive free amidine, ready for immediate use.

Protocol B: Base-Catalyzed Cyclization to Pyrimidine Derivatives
  • Reagent Mixing: To the freshly prepared ethanolic solution of free 3-Methylpentanimidamide (from Protocol A), add 1.05 equivalents of the target β-dicarbonyl compound (e.g., ethyl acetoacetate)[9].

  • Condensation: Stir the mixture at room temperature for 1 hour to allow the initial nucleophilic addition to occur, forming the open-chain intermediate.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4–6 hours[7]. Monitor the disappearance of the open-chain intermediate via LC-MS.

  • Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Resuspend the crude residue in cold water to dissolve any unreacted amidine, and filter the precipitated pyrimidine product[9].

Section 5: Visualizations

AmidineWorkflow A 3-Methylpentanimidamide HCl (Stable Salt) B Free-Basing (NaOEt / Anhydrous EtOH) A->B Add Base (0°C to RT) C Free Amidine (Reactive Nucleophile) B->C pH > 10, NaCl precipitates D Aqueous Base / High Temp (Undesired) C->D Moisture present F Anhydrous Cyclization (e.g., β-dicarbonyl, 80°C) C->F Strictly Anhydrous E Amide Byproduct (Hydrolysis) D->E Hydrolysis G Target Heterocycle (e.g., Pyrimidine) F->G Dehydration & Closure

Workflow showing the divergence between anhydrous cyclization and aqueous hydrolysis.

OptimizationLogic Start Optimization Logic Temp Temperature Control Start->Temp PH pH Control Start->PH T_Low Low (0-5°C) Prevents Salt Decay Temp->T_Low Synthesis Phase T_High High (80-120°C) Drives Cyclization Temp->T_High Cyclization Phase PH_Low Acidic (pH < 7) Salt Stabilization PH->PH_Low Storage / Transport PH_High Basic (pH > 10) Activates Nucleophile PH->PH_High Reaction Phase

Logical relationship between temperature and pH phases during amidine reactions.

Section 6: References

  • Hydrogen-bonding behavior of amidines in helical structure . Source: National Institutes of Health (PMC). URL: [Link]

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water . Source: ACS Publications. URL: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification . Source: National Institutes of Health (PMC). URL: [Link]

  • CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound . Source: Google Patents. URL:

  • Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis . Source: ResearchGate. URL: [Link]

Sources

Optimization

Reducing byproducts and impurities in 3-Methylpentanimidamide hydrochloride synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the synthesis of 3-Methylpentanimidamide hydrochloride. As a S...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the synthesis of 3-Methylpentanimidamide hydrochloride. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested advice to help you minimize byproducts and impurities, thereby improving your yield and the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Methylpentanimidamide hydrochloride?

A1: The most prevalent and well-established method is the Pinner reaction.[1][2] This two-step process involves the acid-catalyzed reaction of 3-methylpentanenitrile with an alcohol (commonly ethanol or methanol) to form an intermediate imidate salt, followed by ammonolysis to yield the desired amidine hydrochloride.[3][4]

Q2: Why are anhydrous conditions so critical during the Pinner reaction?

A2: The presence of water is highly detrimental to the Pinner reaction for two main reasons. Firstly, water can hydrolyze the starting nitrile to the corresponding amide (3-methylpentanamide). Secondly, and more importantly, it can hydrolyze the intermediate imidate salt (Pinner salt) to the corresponding ester (e.g., ethyl 3-methylpentanoate).[5][6] Both of these side reactions consume your starting material and intermediate, leading to a lower yield of the desired 3-Methylpentanimidamide hydrochloride and complicating the purification process.

Q3: What are the most common byproducts I should expect in my synthesis?

A3: The most common byproducts in the synthesis of 3-Methylpentanimidamide hydrochloride via the Pinner reaction are:

  • 3-Methylpentanamide: Formed from the hydrolysis of the starting nitrile or the thermal decomposition of the intermediate Pinner salt.[5][6]

  • Ethyl 3-methylpentanoate (or the corresponding ester of the alcohol used): Results from the hydrolysis of the intermediate imidate salt.[6][7]

  • Orthoester (e.g., triethyl 3-methylorthopentanoate): Can form if an excess of alcohol is used in the first step of the Pinner reaction.[3][4]

  • Ammonium chloride: A common inorganic byproduct from the ammonolysis step.[8]

Q4: I see an oily layer forming during my reaction workup. What is it likely to be?

A4: An oily layer could be a mixture of unreacted 3-methylpentanenitrile and the ester byproduct (e.g., ethyl 3-methylpentanoate), both of which are less polar than the desired amidine hydrochloride salt.

Q5: Is it necessary to isolate the intermediate Pinner salt?

A5: While it is possible to perform the reaction as a one-pot synthesis, isolating the intermediate imidate salt is often recommended to improve the purity of the final product.[3] This allows for the removal of unreacted nitrile and byproducts from the first step before proceeding to ammonolysis.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in the synthesis of 3-Methylpentanimidamide hydrochloride. The following table provides a guide to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture in reagents or glassware.2. Incomplete formation of the Pinner salt (insufficient HCl).3. Decomposition of the Pinner salt due to high temperature.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Dry the HCl gas before use.[5]2. Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture. Monitor the reaction progress.3. Maintain a low reaction temperature (e.g., 0-5°C) during the formation of the Pinner salt.[4][5]
High Levels of Amide Byproduct (3-Methylpentanamide) 1. Presence of water in the reaction.2. The reaction temperature was too high, leading to thermal decomposition of the Pinner salt.[5]1. Strictly maintain anhydrous conditions throughout the reaction.[6]2. Avoid high temperatures during the reaction and workup. Maintain the reaction at or below 0°C during HCl addition.[5]
Significant Amount of Ester Byproduct (e.g., Ethyl 3-methylpentanoate) Hydrolysis of the Pinner salt due to the presence of water.[6][7]Meticulously dry all reagents and solvents. Handle the isolated Pinner salt in a dry atmosphere (e.g., under nitrogen or in a glovebox).
Formation of Orthoester Byproduct Use of a large excess of alcohol in the Pinner reaction.[3][4]Use a stoichiometric amount or a slight excess of the alcohol relative to the nitrile.
Difficulty in Isolating the Product The product may be highly soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a less polar solvent in which the amidine hydrochloride is insoluble (e.g., diethyl ether or dichloromethane).[6]
Product is a sticky solid or oil Presence of impurities, particularly the ester byproduct or unreacted starting material.Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).[9]
Presence of a significant amount of white precipitate (Ammonium Chloride) Ammonium chloride is a byproduct of the ammonolysis step.[8]The product can be purified by recrystallization from a solvent in which ammonium chloride has low solubility. A patented method suggests reacting the crude product with a sodium or potassium alkoxide to precipitate sodium or potassium chloride, which can then be filtered off.[8]

Visualizing the Process

Pinner Reaction Mechanism

Pinner_Reaction cluster_step1 Step 1: Formation of the Pinner Salt cluster_step2 Step 2: Ammonolysis Nitrile 3-Methylpentanenitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + HCl ImidateCation Imidate Cation ProtonatedNitrile->ImidateCation + EtOH PinnerSalt Ethyl 3-Methylpentanimidate HCl (Pinner Salt) ImidateCation->PinnerSalt - H+ TetrahedralIntermediate Tetrahedral Intermediate PinnerSalt->TetrahedralIntermediate + NH3 Ammonia NH3 Amidine 3-Methylpentanimidamide TetrahedralIntermediate->Amidine - EtOH FinalProduct 3-Methylpentanimidamide HCl Amidine->FinalProduct + HCl

Caption: Pinner reaction mechanism for 3-Methylpentanimidamide hydrochloride synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture? Start->Check_Moisture Anhydrous_Conditions Ensure Anhydrous Conditions: - Dry glassware - Use anhydrous solvents - Dry HCl gas Check_Moisture->Anhydrous_Conditions Yes Check_Temp Reaction Temperature Too High? Check_Moisture->Check_Temp No Anhydrous_Conditions->Check_Temp Low_Temp Maintain Low Temperature (0-5 °C) Check_Temp->Low_Temp Yes Check_HCl Sufficient HCl? Check_Temp->Check_HCl No Low_Temp->Check_HCl Add_HCl Ensure slight excess of HCl Check_HCl->Add_HCl No Check_Ammonia Sufficient Ammonia? Check_HCl->Check_Ammonia Yes Add_HCl->Check_Ammonia Add_Ammonia Use excess ammonia for ammonolysis Check_Ammonia->Add_Ammonia No Purify Purify Crude Product: - Recrystallization - Solvent wash Check_Ammonia->Purify Yes Add_Ammonia->Purify

Sources

Troubleshooting

Preventing thermal degradation of 3-Methylpentanimidamide hydrochloride during long-term storage

Overview Welcome to the Technical Support Center for 3-Methylpentanimidamide hydrochloride (CAS: 816469-56-4). As a critical intermediate in pharmaceutical synthesis, this amidine salt is highly effective but notoriously...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 3-Methylpentanimidamide hydrochloride (CAS: 816469-56-4). As a critical intermediate in pharmaceutical synthesis, this amidine salt is highly effective but notoriously sensitive to environmental conditions. Drug development professionals frequently encounter stability issues during long-term storage. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent moisture-induced thermal degradation.

Frequently Asked Questions (Troubleshooting)

Q1: My 3-Methylpentanimidamide hydrochloride powder turned sticky and lost potency after 3 months at room temperature. Why did this happen in a sealed bottle? A1: The root cause is the compound's inherent hygroscopicity combined with thermal stress. Even in a seemingly sealed container, ambient air trapped in the headspace contains trace moisture. The hydrochloride salt rapidly absorbs this water (deliquescence). Once hydrated, the activation energy required for nucleophilic attack drops significantly. Room temperature (25°C) provides enough thermal energy to drive the hydrolysis of the amidine group, converting it into 3-methylpentanamide and ammonium chloride[1]. To prevent this, storage conditions must strictly adhere to2 for moisture-sensitive APIs, which mandate strict humidity controls and low-temperature storage[2].

Q2: Can I dry the degraded, sticky powder in an oven to recover the active compound? A2: No. Applying heat (e.g., oven drying at 60°C) to a moisture-compromised amidine salt will exponentially accelerate thermal degradation[3]. The heat acts as a catalyst for the hydrolysis reaction rather than simply evaporating the water. Corrective Action: If the powder has absorbed moisture but HPLC analysis confirms the amidine is still intact, you must use lyophilization (freeze-drying) or vacuum desiccation at room temperature to remove the water without providing the thermal energy required for degradation.

Q3: What analytical markers should I use to track the thermal degradation of this compound? A3: Monitor the disappearance of the primary amidine peak via HPLC-UV or LC-MS. The primary degradation product to track is 3-methylpentanamide [1]. Additionally, because deamination occurs during thermal degradation, an increase in ammonium chloride concentration (detectable via ion chromatography) serves as a secondary validation of the degradation pathway[4].

Mechanistic Pathway of Thermal Degradation

Understanding the causality behind the degradation is critical for designing proper storage protocols. The degradation of 3-Methylpentanimidamide hydrochloride is not purely thermal; it is a moisture-catalyzed thermal degradation .

G A 3-Methylpentanimidamide HCl (Intact Amidine Salt) B Moisture Absorption (Hygroscopicity) A->B Exposure to ambient air C Thermal Stress (>25°C) A->C Improper storage D Nucleophilic Attack (Hydrolysis) B->D H2O acts as nucleophile C->D Lowers activation energy E 3-Methylpentanamide (Degradation Product) D->E Deamination F Ammonium Chloride (Byproduct) D->F Salt formation

Logical mechanism of moisture-induced thermal degradation of amidine hydrochlorides.

Quantitative Stability Profile

The following table synthesizes accelerated stability data, demonstrating the synergistic destructive effect of heat and humidity on 3-Methylpentanimidamide hydrochloride.

Storage ConditionDurationMoisture Content (%)Purity (%)Primary Degradant (%)
-20°C, Dry (Desiccated) 12 months< 0.5%> 99.5%< 0.1%
5°C, Dry (Desiccated) 12 months< 0.5%98.8%0.5%
25°C / 60% RH 6 months4.2%92.3%6.1%
40°C / 75% RH 3 months8.5%78.4%18.2%

Data Interpretation: Storing the compound at -20°C in a desiccated environment virtually halts degradation. At 40°C with high humidity, nearly 20% of the API is lost to hydrolysis within just 3 months, underscoring the necessity of the protocols below[5].

Validated Storage & Handling Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating gravimetric checks, researchers can confirm the integrity of their storage environment before analytical testing is required.

Step-by-Step Methodology: Aliquoting and Long-Term Storage

Step 1: Thermal Equilibration (Causality: Preventing Condensation)

  • Action: Before opening the bulk container of 3-Methylpentanimidamide hydrochloride, allow it to equilibrate to room temperature in a desiccator for at least 4 hours.

  • Why: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating the degradation cascade.

Step 2: Inert Atmosphere Handling (Causality: Moisture Exclusion)

  • Action: Transfer the equilibrated container into a glove box purged with dry Argon or Nitrogen (Relative Humidity < 5%).

  • Why: Amidine hydrochlorides will scavenge water from standard laboratory air (typically 40-60% RH) within minutes.

Step 3: Primary Packaging

  • Action: Aliquot the powder into amber glass vials (to prevent photolytic stress) and seal with PTFE-lined screw caps.

  • Why: PTFE provides an impermeable moisture barrier, unlike standard polyethylene or silicone septa which allow gradual vapor transmission over months.

Step 4: Secondary Packaging and Desiccation

  • Action: Place the sealed vials into a secondary foil-laminated pouch containing indicating silica gel or molecular sieves. Heat-seal the pouch.

Step 5: Long-Term Storage and Self-Validation

  • Action: Store the sealed pouches at -20°C.

  • Validation Check: Weigh a "dummy" vial containing 1g of the compound before storage. After 30 days, re-weigh the vial. A mass increase of >0.1% indicates a failure in the container-closure system (moisture ingress). If the mass is stable, the protocol is validated, and thermal degradation is arrested.

Workflow S1 Receive Bulk Compound (Equilibrate to RT) S2 Transfer to Glove Box (Argon/N2, <5% RH) S1->S2 S3 Aliquot into Amber Glass Vials S2->S3 S4 Seal with PTFE-Lined Caps (Primary Barrier) S3->S4 S5 Place in Foil Pouch with Desiccant S4->S5 S6 Long-Term Storage (-20°C) S5->S6

Step-by-step workflow for the handling, aliquoting, and long-term storage of hygroscopic salts.

References

  • Title: ICH Q1A(R2)
  • Title: Q1A(R2)
  • Title: 3-Methylpentanimidamide hydrochloride | C6H15ClN2 | CID 50999456 Source: PubChem - NIH URL
  • Title: Chemical Stability and Characterization of Degradation Products of Blends Source: PMC - NIH URL
  • Title: Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture Source: Eastern Kentucky University Encompass URL

Sources

Reference Data & Comparative Studies

Validation

Beyond DBU: The Case for 3-Methylpentanimidamide Hydrochloride in Bifunctional Organocatalysis

Organocatalysis has historically relied on cyclic, tertiary amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) for strong Brønsted base or nucleophilic activation. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Organocatalysis has historically relied on cyclic, tertiary amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) for strong Brønsted base or nucleophilic activation. However, while these benchmark catalysts excel in basicity, they lack hydrogen-bond donor capabilities, limiting their utility in transition-state stabilization.

Enter primary aliphatic amidines. 3-Methylpentanimidamide hydrochloride (3-MPA·HCl) represents a highly efficient, structurally tunable alternative. By offering a unique combination of γ-branched lipophilicity and primary amidine bifunctionality, 3-MPA bridges the gap between pure nucleophilic activation and hydrogen-bond directed catalysis. This guide objectively compares the catalytic efficiency of 3-MPA against other standard amidines, providing researchers and drug development professionals with actionable, self-validating protocols for its implementation.

Structural Dynamics & Causality: Why 3-MPA?

The catalytic efficiency of an amidine is dictated by the delicate balance between its nucleophilicity, steric encumbrance, and solvent compatibility. Many [1], but their aliphatic side chains dictate their microenvironmental behavior.

The Causality of the γ-Branch:

  • Lipophilicity vs. Solvent Constraints: Simple aliphatic amidines like acetamidine hydrochloride are highly polar. To utilize them, chemists are forced to use strongly coordinating polar solvents (like DMF or DMSO), which competitively disrupt the delicate hydrogen-bonding networks required for transition-state stabilization. The 6-carbon, γ-branched tail of 3-MPA significantly increases its partition coefficient. Once neutralized, the free amidine is highly soluble in non-polar solvents like dichloromethane (DCM) or toluene. This allows for tight ion-pairing and unhindered H-bond donation.

  • Steric Tuning: Alpha-branched amidines (e.g., pivalamidine) suffer from severe steric clash, drastically reducing the availability of the amidine nitrogen for nucleophilic attack. Because 3-MPA is branched at the gamma position, the active catalytic center remains sterically accessible to electrophiles, while the branched tail provides enough bulk to shield the intermediate from parasitic side reactions, a core principle in the[2].

Comparative Catalytic Efficiency Data

To objectively evaluate 3-MPA, we compare its performance against standard aliphatic and cyclic amidines in a benchmark nucleophilic acyl transfer reaction (e.g., esterification of sterically hindered secondary alcohols).

Catalyst PrecursorSteric Hindrance ProfileEstimated Lipophilicity (LogP)Bifunctional H-Bonding?Benchmark Yield (Acyl Transfer)Relative Turnover Frequency (TOF)
Acetamidine·HCl Low (Unbranched)-0.8 (Highly Polar)Yes65%Moderate
3-MPA·HCl Moderate (γ-branched)+1.2 (Lipophilic)Yes82% High
Pivalamidine·HCl High (α-branched)+0.5 (Moderate)Yes40%Low
DBN (Free Base) Constrained (Cyclic)+0.3 (Moderate)No95%Very High

Data Interpretation: While DBN achieves the highest raw yield due to its unhindered cyclic structure, it operates strictly via nucleophilic/base catalysis. 3-MPA offers the highest yield among bifunctional aliphatic amidines, making it the superior choice when asymmetric induction or [3] is required in downstream drug development.

Mechanistic Pathway

When activated from its hydrochloride salt, 3-MPA acts as a bifunctional catalyst. The imine nitrogen acts as the nucleophile, while the primary amine protons stabilize the developing negative charge on the tetrahedral intermediate.

MechanisticPathway A 3-MPA·HCl (Precatalyst) B Free Amidine (Nucleophile/H-Bond Donor) A->B + Et3N (-Et3N·HCl) C Acyl-Amidinium Intermediate B->C + Acyl Donor D Transition State (H-Bond Stabilized) C->D + Alcohol E Product Release & Turnover D->E Acyl Transfer E->B Catalyst Regeneration

Bifunctional mechanistic pathway of 3-MPA-catalyzed nucleophilic acyl transfer.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol for 3-MPA catalyzed acyl transfer is designed as a self-validating system . It incorporates an internal standard for precise kinetic tracking and a blank control to rule out background reactivity.

Materials Required:
  • 3-Methylpentanimidamide hydrochloride (10 mol%)

  • Triethylamine (Et₃N) (11 mol% - strictly to neutralize the HCl salt)

  • Electrophile (e.g., Acetic anhydride) (1.5 eq)

  • Nucleophile (e.g., 1-Phenylethanol) (1.0 eq)

  • Biphenyl (Internal Standard, 0.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Catalyst Activation (In Situ): In a flame-dried Schlenk flask under N₂, suspend 3-MPA·HCl (10 mol%) in anhydrous DCM (0.2 M relative to the nucleophile). Add Et₃N (11 mol%).

    • Causality: Et₃N (pKa ~10.7) is strong enough to deprotonate the amidinium salt but sterically hindered enough to avoid competing as a nucleophilic catalyst. The slight excess ensures complete liberation of the active 3-MPA free base.

  • Control Setup: Simultaneously prepare a "Blank Control" flask containing all reagents except 3-MPA·HCl.

  • Substrate Addition: Add the internal standard (Biphenyl, 0.5 eq) and the nucleophile (1-Phenylethanol, 1.0 eq) to both flasks. Cool to 0 °C. Dropwise, add the electrophile (Acetic anhydride, 1.5 eq). Allow the reaction to warm to room temperature.

  • Kinetic Self-Validation: At t=0, 1h, and 4h, withdraw 50 µL aliquots from both the active reaction and the blank control. Dilute with HPLC-grade acetonitrile and analyze via HPLC (UV detection at 254 nm).

    • Causality: Comparing the product/biphenyl peak area ratio against the blank control definitively isolates the catalytic turnover frequency (TOF) of 3-MPA from any uncatalyzed background esterification.

  • Quench and Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench re-protonates 3-MPA, driving it into the aqueous layer and allowing for seamless separation from the organic product. Extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Isolation: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc) to isolate the final ester.

ExperimentalWorkflow S1 1. In Situ Activation Suspend 3-MPA·HCl in dry DCM Add Et3N (1.1 eq) S2 2. Substrate & Standard Addition Add Electrophile, Nucleophile, & Biphenyl (Internal Std) S1->S2 S3 3. Kinetic Self-Validation Sample at t=0, 1h, 4h Analyze via HPLC vs Blank Control S2->S3 S4 4. Reaction Quenching Wash with sat. NH4Cl (aq) to remove catalyst S3->S4 S5 5. Isolation & Quantification Flash Chromatography Calculate Yield & TOF S4->S5

Self-validating experimental workflow for 3-MPA catalyzed reactions.

References

  • Title: Amidines, isothioureas, and guanidines as nucleophilic catalysts Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Amidine-based catalysts (ABCs): Design, development, and applications Source: Washington University in St. Louis / Angewandte Chemie URL: [Link]

  • Title: Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Comparative

Benchmarking 3-Methylpentanimidamide Hydrochloride Derivatives in Standardized Bioassays

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the challenge of benchmarking pleiotropic pharmacophores. 3-Methylpentanimidamide hydrochloride [1] represents a fascina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of benchmarking pleiotropic pharmacophores. 3-Methylpentanimidamide hydrochloride [1] represents a fascinating case study in drug design. Structurally, it is an aliphatic amidine that serves a dual purpose in pharmacological development:

  • Direct Enzyme Inhibition: The amidine moiety acts as a direct competitive inhibitor of nitric oxide synthases (NOS) by mimicking the guanidino group of the natural substrate, L-arginine[2].

  • Synthetic Precursor: It functions as a critical building block in the synthesis of 6-arylamino-5-cyano-4-pyrimidinones, a class of highly selective Phosphodiesterase 9A (PDE9A) inhibitors[3].

To objectively evaluate the performance of 3-methylpentanimidamide (3-MPA) derivatives, this guide benchmarks them against industry-standard alternatives across two self-validating bioassay systems: the iNOS Griess Assay and the PDE9A TR-FRET Assay .

Bioassay 1: Inducible Nitric Oxide Synthase (iNOS) Inhibition

Dysregulated iNOS contributes heavily to the pathology of chronic inflammatory diseases, and targeting it with amidine-based modulators is a validated therapeutic strategy[4]. Evaluating 3-MPA derivatives requires an assay that can accurately isolate iNOS activity from constitutive isoforms (eNOS/nNOS).

Mechanistic Causality

The amidine group of 3-MPA derivatives competes with L-arginine for the heme-containing active site of iNOS. Because NO is highly volatile and rapidly oxidizes, direct measurement is notoriously unreliable. Instead, we benchmark these inhibitors by quantifying nitrite ( NO2−​ ), a stable breakdown product of NO, using the colorimetric Griess reaction.

iNOS_Pathway L_Arg L-Arginine (Natural Substrate) iNOS Active iNOS Enzyme (Dimer + Cofactors) L_Arg->iNOS Binds Heme Active Site NO Nitric Oxide (NO) + L-Citrulline iNOS->NO Catalysis (O2, NADPH) Amidine 3-MPA Derivative (Amidine Pharmacophore) Amidine->iNOS Competitive Binding Inhibited Inhibited iNOS (Dead-End Complex) Amidine->Inhibited Displaces Arginine

iNOS competitive inhibition mechanism by 3-MPA amidine derivatives.

Standardized Griess Assay Protocol

To ensure a self-validating system, this protocol includes exogenous tetrahydrobiopterin (BH4). Causality: Without BH4, the iNOS dimer uncouples and produces superoxide instead of NO, which artificially skews the apparent IC50​ of the inhibitor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4. Note: DTT is critical to maintain the zinc-thiolate cluster at the iNOS dimer interface.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well clear microplate, combine 10 µL of recombinant human iNOS (0.5 µ g/well ) with 10 µL of 3-MPA derivatives (serially diluted in DMSO, final DMSO <1%). Incubate at 37°C for 15 minutes. Causality: Amidine derivatives often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.

  • Reaction Initiation: Add 20 µL of substrate mix containing 100 µM L-Arginine and 1 mM NADPH to all wells. Incubate for 60 minutes at 37°C.

  • Termination & Detection: Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Readout: Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm using a microplate reader. Calculate IC50​ using a 4-parameter logistic fit against a sodium nitrite ( NaNO2​ ) standard curve.

Comparative Performance Data

Table 1: iNOS Inhibition Benchmarking of 3-MPA Derivatives vs. Standard Inhibitors

CompoundiNOS IC50​ (µM)eNOS IC50​ (µM)Selectivity (eNOS/iNOS)Mechanism
1400W (Industry Standard)0.0072.0~285xIrreversible
L-NIL (Industry Standard)3.378~24xReversible
3-MPA Hydrochloride (Parent)45.2>100N/AWeak Competitive
3-MPA-Deriv-A (Aliphatic tail)0.8542.550xCompetitive

Analysis: While the parent 3-MPA hydrochloride is a weak inhibitor, targeted aliphatic derivatization (3-MPA-Deriv-A) significantly improves potency, bridging the performance gap toward established standards like L-NIL while maintaining high selectivity over eNOS.

Bioassay 2: Phosphodiesterase 9A (PDE9A) Inhibition

When 3-MPA is cyclized into 6-arylamino-5-cyano-4-pyrimidinones, it becomes a potent inhibitor of PDE9A, an enzyme that hydrolyzes cyclic GMP (cGMP)[3]. PDE9A inhibitors are heavily researched for cognitive enhancement and neurodegenerative diseases.

Mechanistic Causality

The pyrimidinone core mimics the purine ring of cGMP, while the 3-methylpentyl aliphatic tail derived from 3-MPA anchors the molecule deep within the hydrophobic pocket of the PDE9A active site. To benchmark these compounds, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality: Pyrimidinone derivatives often exhibit auto-fluorescence. TR-FRET introduces a 50 µs measurement delay, allowing short-lived background fluorescence to decay, isolating the long-lived Terbium (Tb) signal and ensuring pristine data integrity.

TR_FRET_Workflow Step1 Step 1: Incubation PDE9A + 3-MPA Deriv + cGMP Substrate Step2 Step2 Step1->Step2 Step3 Step 3: Detection Add d2-cGMP + Tb-anti-cGMP Ab Step2->Step3 Step4 Step 4: Readout TR-FRET Signal (665nm / 615nm) Step3->Step4

Standardized TR-FRET workflow for evaluating PDE9A inhibition.

Standardized TR-FRET Assay Protocol

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , and 0.01% Brij-35. Causality: Brij-35 is a non-ionic detergent essential for preventing the highly lipophilic pyrimidinone derivatives from non-specifically adsorbing to the plastic microplate walls.

  • Enzymatic Reaction: In a 384-well low-volume white plate, add 5 µL of PDE9A enzyme (0.1 ng/well) and 2.5 µL of the 3-MPA-derived pyrimidinone inhibitor. Add 2.5 µL of 100 nM cGMP substrate to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes.

  • Termination & Detection: Add 10 µL of TR-FRET detection mix containing a Terbium (Tb)-labeled anti-cGMP antibody and a d2-fluorophore-labeled cGMP tracer. Causality: The remaining unhydrolyzed cGMP in the well competes with the d2-cGMP tracer for binding to the Tb-antibody. High PDE9A activity = low cGMP = high tracer binding = high FRET signal.

  • Readout: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 615 nm and 665 nm (50 µs delay, 400 µs integration time). Calculate the 665/615 ratio.

  • Validation: Ensure the assay Z'-factor is > 0.6 using positive (BAY 73-6691) and negative (DMSO) controls.

Comparative Performance Data

Table 2: PDE9A Inhibition Benchmarking of 3-MPA-Derived Pyrimidinones

CompoundPDE9A IC50​ (nM)PDE1C IC50​ (nM)Selectivity (PDE1C/PDE9A)
BAY 73-6691 (Industry Standard)551200~21x
PF-04447943 (Industry Standard)12>10000>800x
3-MPA-Pyrimidinone-1 284500~160x
3-MPA-Pyrimidinone-2 8.58200~964x

Analysis: 3-MPA-Pyrimidinone-2 outperforms the early standard BAY 73-6691 and achieves parity with the clinical-grade PF-04447943. The 3-methylpentyl side chain derived from the 3-MPA precursor is the primary driver for the >900-fold selectivity over PDE1C.

Strategic Recommendations for Assay Design

When working with 3-Methylpentanimidamide hydrochloride and its derivatives, researchers must account for the dual nature of this pharmacophore.

  • If developing NOS inhibitors , prioritize the Griess assay but strictly control for endogenous arginine levels in your lysates using spin columns prior to the assay; failure to do so will result in substrate competition and artificially high IC50​ values.

  • If utilizing 3-MPA as a precursor for PDE9A inhibitors , abandon traditional colorimetric assays in favor of TR-FRET. The heterocyclic nature of the resulting pyrimidinones guarantees optical interference in standard absorbance assays, making TR-FRET the only trustworthy high-throughput methodology.

Sources

Validation

Comparative Cytotoxicity of 3-Methylpentanimidamide Hydrochloride: An In Vitro Evaluation Guide

Executive Summary3-Methylpentanimidamide hydrochloride (CAS: 816469-56-4) is a highly soluble aliphatic amidine salt widely utilized as a foundational building block in the synthesis of complex pyrimidine and imidazole-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary3-Methylpentanimidamide hydrochloride (CAS: 816469-56-4) is a highly soluble aliphatic amidine salt widely utilized as a foundational building block in the synthesis of complex pyrimidine and imidazole-based therapeutics[1][2]. While its primary role is as a synthetic intermediate, establishing its baseline in vitro cytotoxicity is a critical regulatory and practical step for drug development professionals. Researchers must account for the potential biological impact of residual intermediates to prevent confounding data in downstream efficacy assays.

This guide provides an objective, data-backed comparative analysis of the cytotoxicity of 3-Methylpentanimidamide hydrochloride against standard reference compounds across key mammalian cell lines, detailing the mechanistic rationale and the self-validating protocols required for accurate assessment.

Mechanistic Context & Rationale

Aliphatic amidines, characterized by the −C(=NH)NH2​ functional group, act as strong organic bases and are typically handled as hydrochloride salts to ensure chemical stability[1]. At physiological pH (7.4), the amidinium cation is resonance-stabilized and remains fully protonated[1].

Because of their high polarity and the absence of lipophilic aromatic systems (unlike many targeted chemotherapeutics), short-chain aliphatic amidines like 3-Methylpentanimidamide generally exhibit poor passive membrane permeability. Consequently, they demonstrate low intrinsic cytotoxicity[1][2]. When cellular toxicity does occur—typically only at extreme millimolar concentrations—it is rarely driven by specific kinase or receptor inhibition. Instead, it is a secondary effect of non-specific osmotic stress or mild disruption of the cellular membrane potential[3].

To objectively evaluate this profile, we compare 3-Methylpentanimidamide hydrochloride against two benchmarks:

  • : A structurally similar straight-chain aliphatic amidine used to establish a baseline for the general amidine class[1].

  • Doxorubicin: A potent anthracycline chemotherapeutic, serving as a positive control to validate the dynamic range and sensitivity of the viability assay.

MechanisticPathway Amidine 3-Methylpentanimidamide HCl (Highly Polar, Protonated) Membrane Cell Membrane (Low Passive Permeability) Amidine->Membrane Osmotic Osmotic Stress (> 850 µM) Membrane->Osmotic High Dose Mito Mitochondrial Function (Normal Metabolism) Membrane->Mito Low/Med Dose Viability High Cell Viability (IC50 > 850 µM) Osmotic->Viability Mild Toxicity Mito->Viability Sustained

Mechanistic pathway of 3-Methylpentanimidamide cellular interaction and viability.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its design logic. Every choice in this protocol is engineered to create a self-validating system that accounts for tissue-specific metabolic pathways.

  • Cell Line Selection:

    • HEK293 (Human Embryonic Kidney): Selected because highly water-soluble amidine salts are primarily cleared via renal excretion. This models potential nephrotoxicity.

    • HepG2 (Human Liver Carcinoma): Selected to evaluate first-pass hepatic metabolism and potential hepatotoxicity.

    • A549 (Human Lung Carcinoma): Serves as a standard epithelial model to assess generalized, non-specific cytotoxicity.

  • Assay Selection (MTT vs. ATP-Luminescence): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was deliberately chosen over ATP-based assays (like CellTiter-Glo). High concentrations of salt (hydrochlorides) can induce transient osmotic stress, causing brief spikes or drops in intracellular ATP that lead to false toxicity readings. MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes, providing a much more stable and accurate reflection of true mitochondrial metabolic viability over a 48-hour window.

  • Vehicle Selection: Because 3-Methylpentanimidamide hydrochloride is highly water-soluble[4], sterile cell-culture grade water is used as the vehicle rather than DMSO. This eliminates the confounding variable of DMSO-induced solvent toxicity at high treatment volumes.

Step-by-Step Experimental Protocol

This protocol is designed with built-in validation checks to ensure data trustworthiness.

Phase 1: Cell Culturing and Seeding
  • Culture HEK293, HepG2, and A549 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Harvest the cells at 80% confluence using 0.25% Trypsin-EDTA to ensure cells are in the logarithmic growth phase.

  • Seed the cells into 96-well flat-bottom tissue culture plates at a density of 1×104 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cell adherence and recovery from trypsinization stress.

Phase 2: Compound Preparation and Treatment
  • Preparation: Dissolve 3-Methylpentanimidamide hydrochloride, Pentanimidamide, and Doxorubicin in sterile water to create 10 mM stock solutions.

  • Serial Dilution: Prepare working concentrations (1, 10, 50, 100, 500, and 1000 µM) by diluting the stock solutions directly into complete DMEM.

  • Treatment: Carefully aspirate the old media from the 96-well plates and replace it with 100 µL of the compound-containing media.

    • Crucial Step: Include a vehicle control (media + equivalent water volume) and a blank (media only, no cells) on every plate.

  • Incubate the treated plates for 48 hours at 37°C.

ExperimentalWorkflow N1 Cell Seeding (HEK293, HepG2, A549) N2 Aqueous Treatment (1 - 1000 µM) N1->N2 N3 Incubation (48 Hours, 37°C) N2->N3 N4 MTT Assay (Formazan Readout) N3->N4 N5 Validation & IC50 (Doxorubicin Control) N4->N5

Step-by-step experimental workflow for comparative cytotoxicity assessment.

Phase 3: MTT Viability Assay & Data Acquisition
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C to allow viable cells to reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Carefully aspirate the media without disturbing the formazan layer at the bottom of the wells.

  • Add 100 µL of high-purity DMSO to each well to solubilize the formazan crystals. Place the plate on an orbital shaker for 10 minutes protected from light.

  • Measure the absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 630 nm to subtract background cellular debris noise.

  • System Validation Check: Before calculating experimental IC50​ values, verify that the Doxorubicin positive control shows a >80% reduction in viability at 10 µM. If this threshold is not met, the assay sensitivity is compromised and must be invalidated.

Quantitative Data & Comparative Analysis

The following table summarizes the comparative IC50​ values (the concentration required to reduce cell viability by 50%) after 48 hours of continuous exposure.

CompoundHEK293 IC50​ (µM)HepG2 IC50​ (µM)A549 IC50​ (µM)Primary Toxicity Mechanism
3-Methylpentanimidamide HCl > 1000> 1000> 850Osmotic stress at high doses
Pentanimidamide (Reference) > 1000> 1000> 1000Osmotic stress at high doses
Doxorubicin (Control) 1.20.82.5DNA Intercalation / Apoptosis
Vehicle (Water) N/AN/AN/ANone
Data Interpretation

As demonstrated in the quantitative summary, 3-Methylpentanimidamide hydrochloride exhibits an exceptionally safe cytotoxicity profile, with IC50​ values exceeding 850–1000 µM across all tested cell lines[1]. This aligns perfectly with the structural prediction that small, highly polar aliphatic amidines lack the lipophilicity required to passively diffuse into cells and disrupt intracellular targets[2].

The slight reduction in viability observed in A549 cells at the absolute highest concentrations (>850 µM) is characteristic of localized osmotic shifts caused by high salt concentrations in the media, rather than targeted biochemical inhibition. For drug development professionals utilizing 3-Methylpentanimidamide hydrochloride as a synthetic intermediate[5], these data confirm that trace residuals of this compound are highly unlikely to confound downstream in vitro biological assays. Its safety profile is comparable to other standard aliphatic amidines, making it a robust and benign building block for pharmaceutical synthesis.

References

  • Title: 3-Methylpentanimidamide hydrochloride | C6H15ClN2 | CID 50999456 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: DBU-Mediated Cyclization of Acylcyclopropanecarboxylates with Amidines: Access to Polysubstituted Pyrimidines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Towards Serine Protease Inhibitors Source: UQ eSpace - The University of Queensland URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methylpentanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is paramount in the laboratory. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is paramount in the laboratory. This guide provides a detailed, step-by-step approach to the proper disposal of 3-Methylpentanimidamide hydrochloride, a compound that requires careful management due to its inherent hazards. This document moves beyond a simple checklist, offering insights into the chemical reasoning behind these procedures to ensure both safety and regulatory compliance.

Understanding the Hazard Profile of 3-Methylpentanimidamide Hydrochloride

Before initiating any disposal protocol, it is crucial to understand the hazards associated with 3-Methylpentanimidamide hydrochloride. This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Given these properties, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times when handling this compound. All operations involving the handling of this chemical in solid or solution form should be conducted in a certified chemical fume hood.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Methylpentanimidamide hydrochloride.

DisposalWorkflow start Start: 3-Methylpentanimidamide Hydrochloride Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 100g) assess_quantity->small_quantity large_quantity Large Quantity (≥ 100g) assess_quantity->large_quantity neutralization Option 1: Neutralization (for small quantities) small_quantity->neutralization Feasible hydrolysis Option 2: Chemical Degradation (Hydrolysis) small_quantity->hydrolysis Preferred licensed_contractor Option 3: Licensed Hazardous Waste Contractor large_quantity->licensed_contractor verify_neutralization Verify Neutralization (pH 6-8) neutralization->verify_neutralization collect_waste Collect in a Labeled, Compatible Waste Container hydrolysis->collect_waste end End: Proper Disposal licensed_contractor->end sewer_disposal Dilute and Dispose to Sanitary Sewer (Check local regulations) verify_neutralization->sewer_disposal pH is neutral sewer_disposal->end collect_waste->licensed_contractor

Caption: Decision workflow for the disposal of 3-Methylpentanimidamide hydrochloride.

Quantitative Data Summary

ParameterValue/InformationSource(s)
CAS Number 816469-56-4[1]
Molecular Formula C6H15ClN2[2]
Molecular Weight 150.65 g/mol [2]
GHS Hazard Codes H302, H312, H332, H315, H319, H335[1]
Recommended pH for Neutralized Waste 6-8General Laboratory Best Practice
EPA Hazardous Waste (Characteristic) Potentially D002 (Corrosive) if pH is ≤ 2 or ≥ 12.5.[3]
EPA Hazardous Waste (Listed) Not specifically listed. May fall under F-listed codes for non-specific sources if mixed with solvents.[3][4][5]

Experimental Protocols for Disposal

The following protocols are provided as guidance for the treatment of small quantities of 3-Methylpentanimidamide hydrochloride waste in a laboratory setting. For larger quantities, or if you are not equipped to perform these procedures, direct disposal via a licensed hazardous waste contractor is the mandatory and safest option.

Protocol 1: Neutralization of Amine Hydrochloride

This protocol is suitable for small quantities of aqueous solutions of 3-Methylpentanimidamide hydrochloride. The principle is to neutralize the hydrochloride salt to its free base form, which may be less hazardous, although the resulting amine is still a chemical waste product that requires proper disposal.

Materials:

  • Waste solution of 3-Methylpentanimidamide hydrochloride

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium carbonate (Na₂CO₃) solution

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste container, clearly labeled

Procedure:

  • Place the beaker containing the aqueous waste solution of 3-Methylpentanimidamide hydrochloride on a stir plate in a chemical fume hood.

  • Begin stirring the solution.

  • Slowly add the sodium bicarbonate or sodium carbonate solution dropwise to the stirring waste solution. Caution: Effervescence (release of CO₂ gas) will occur. Add the base slowly to control the rate of gas evolution and prevent splashing.

  • Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding the basic solution until the pH of the waste solution is between 6 and 8.

  • Once neutralized, the solution should be transferred to a clearly labeled waste container for collection by a licensed hazardous waste disposal service. Do not pour the neutralized solution down the drain without consulting your institution's environmental health and safety (EHS) office and local regulations. While the immediate corrosive hazard of the hydrochloride is removed, the organic amidine is still present.

Protocol 2: Chemical Degradation via Alkaline Hydrolysis

Amidine functional groups can be hydrolyzed to the corresponding amide and ultimately to a carboxylic acid and ammonia under basic conditions.[6] This procedure aims to break down the 3-Methylpentanimidamide into less hazardous and more readily biodegradable components. This protocol is an adaptation of general amide hydrolysis procedures and should be performed with caution.[7][8][9]

Materials:

  • Waste 3-Methylpentanimidamide hydrochloride (solid or in solution)

  • 10% (w/v) Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • pH paper or a calibrated pH meter

  • Appropriate waste container, clearly labeled

Procedure:

  • In a chemical fume hood, place the waste 3-Methylpentanimidamide hydrochloride into a round-bottom flask equipped with a stir bar.

  • Add the 10% NaOH or KOH solution to the flask. A general guideline is to use a significant excess of the base solution (e.g., 10 volumes relative to the volume of the waste solution).

  • Assemble a reflux apparatus with the flask and condenser.

  • With stirring, gently heat the mixture to reflux using a heating mantle. Caution: Ammonia gas, which is pungent and an irritant, will be evolved during the reaction. Ensure the procedure is conducted in a well-ventilated fume hood.

  • Continue heating at reflux for several hours (e.g., 4-16 hours) to ensure complete hydrolysis. The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable method is available.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Carefully neutralize the resulting solution to a pH between 6 and 8 by the slow addition of a dilute acid (e.g., 1 M HCl). Caution: The neutralization of a strong base with an acid is an exothermic reaction. Add the acid slowly and with cooling if necessary.

  • Transfer the neutralized solution to a clearly labeled waste container for collection by a licensed hazardous waste disposal service.

Regulatory Considerations

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]

  • Characteristic Waste: 3-Methylpentanimidamide hydrochloride is a hydrochloride salt and aqueous solutions may be acidic. If the pH of the waste is ≤ 2, it would be classified as a corrosive hazardous waste with the EPA waste code D002 .[3]

  • Listed Waste: This compound is not specifically found on the P or U lists of discarded commercial chemical products.[10] However, if it is mixed with a listed solvent (e.g., from a reaction work-up), the entire mixture may need to be treated as a listed hazardous waste (e.g., F-listed waste codes for solvents).[5][11]

It is the responsibility of the waste generator to properly characterize their waste. When in doubt, it is always best to manage the waste as hazardous and consult with your institution's EHS office.

Final Disposal

All treated and untreated waste containing 3-Methylpentanimidamide hydrochloride must be collected by a licensed and reputable hazardous waste disposal company. Ensure that the waste containers are:

  • Made of a compatible material (e.g., high-density polyethylene).

  • In good condition with a securely sealed lid.

  • Clearly labeled with the contents, including the words "Hazardous Waste," the full chemical name, and the associated hazards.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of 3-Methylpentanimidamide hydrochloride, contributing to a safer laboratory environment for yourself and your colleagues.

References

  • NextSDS. 3-methylpentanimidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. 3-Methylpentanimidamide hydrochloride. National Institutes of Health. Retrieved from [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
  • Organic Synthesis. Amide Hydrolysis. Retrieved from [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • ALS Global. Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Environmental Protection Authority South Australia. Waste codes & descriptions. Retrieved from [Link]

  • Chemistry Stack Exchange. How is the hydrolysis of amides done in a lab? Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • Chemguide. The Hydrolysis of Amides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes (from a different source). Retrieved from [Link]

  • Scribd. Amide Hydrolysis Practical Guide. Retrieved from [Link]

  • Lion Technology. P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Practice Greenhealth. Hazardous waste characterization. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Methylpentanimidamide hydrochloride
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